molecular formula C15H23Cl2NO2 B3895465 1-(4-chloro-2-methylphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride CAS No. 5870-19-9

1-(4-chloro-2-methylphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride

Cat. No.: B3895465
CAS No.: 5870-19-9
M. Wt: 320.3 g/mol
InChI Key: XFHWKEQMRYZGRF-UHFFFAOYSA-N
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Description

1-(4-chloro-2-methylphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, a piperidine ring, and a propanol moiety. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chloro-2-methylphenoxy)-3-piperidin-1-ylpropan-2-ol typically involves the reaction of 4-chloro-2-methylphenol with epichlorohydrin to form an intermediate epoxide. This intermediate is then reacted with piperidine under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(4-chloro-2-methylphenoxy)-3-piperidin-1-ylpropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(4-chloro-2-methylphenoxy)-3-piperidin-1-ylpropan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-chloro-2-methylphenoxy)-3-piperidin-1-ylpropan-2-ol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, resulting in increased levels of acetylcholine in the nervous system .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-methylphenoxyacetic acid (MCPA): A widely used herbicide with similar structural features.

    2,4-dichlorophenoxyacetic acid (2,4-D): Another herbicide with a similar phenoxy group.

    2,4,5-trichlorophenoxyacetic acid (2,4,5-T): Known for its use in agriculture.

Uniqueness

1-(4-chloro-2-methylphenoxy)-3-piperidin-1-ylpropan-2-ol stands out due to its unique combination of a piperidine ring and a propanol moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(4-chloro-2-methylphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO2.ClH/c1-12-9-13(16)5-6-15(12)19-11-14(18)10-17-7-3-2-4-8-17;/h5-6,9,14,18H,2-4,7-8,10-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHWKEQMRYZGRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(CN2CCCCC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90416676
Record name AC1NSOCD
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5870-19-9
Record name AC1NSOCD
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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